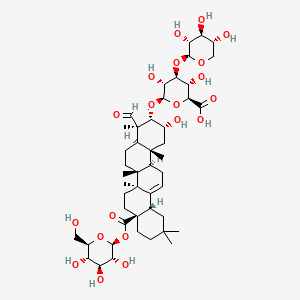

Celosin H

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C47H72O20 |

|---|---|

分子量 |

957.1 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C47H72O20/c1-42(2)11-13-47(41(61)67-39-31(56)29(54)28(53)24(17-48)63-39)14-12-45(5)20(21(47)15-42)7-8-26-43(3)16-22(50)36(44(4,19-49)25(43)9-10-46(26,45)6)66-40-33(58)34(32(57)35(65-40)37(59)60)64-38-30(55)27(52)23(51)18-62-38/h7,19,21-36,38-40,48,50-58H,8-18H2,1-6H3,(H,59,60)/t21-,22+,23+,24+,25+,26+,27-,28+,29-,30+,31+,32-,33+,34-,35-,36+,38-,39-,40-,43-,44+,45+,46+,47-/m0/s1 |

InChI 键 |

DGLQIOJLFVRFMT-KMKJCONPSA-N |

手性 SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@H]([C@]3(C)C=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)C |

规范 SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

产品来源 |

United States |

Foundational & Exploratory

Celosin H from Celosiae Semen: A Technical Guide to Its Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celosin H, a triterpenoid (B12794562) saponin (B1150181) found in Celosiae Semen, has garnered significant interest for its potential therapeutic properties, particularly its hepatoprotective effects. This technical guide provides a comprehensive overview of this compound, covering its natural source, detailed methodologies for its extraction and isolation, and an exploration of its biological activities and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential of this compound.

Introduction

Celosiae Semen, the dried ripe seed of Celosia argentea L. and Celosia cristata L., is a traditional Chinese medicine with a long history of use for treating various ailments, including inflammation, liver disorders, and eye diseases. The primary bioactive constituents of Celosiae Semen are understood to be a class of triterpenoid saponins (B1172615), among which this compound is a notable member.[1] Structurally, this compound has been identified as 3-O-β-d-xylopyranosyl-(1 → 3)-β-d-glucuronopyranosyl-polygalagenin 28-O-β-d-glucopyranosyl ester.[2][3]

Recent studies have highlighted the hepatoprotective potential of this compound, making it a compound of interest for the development of new therapeutic agents for liver diseases.[4] This guide will provide an in-depth look at the scientific and technical aspects of working with this promising natural product.

Source of this compound

This compound is naturally present in the seeds of plants belonging to the Celosia genus, specifically Celosia argentea and Celosia cristata.[5] While both species are sources of this compound, some studies suggest that it is a more characteristic component of Celosia cristata.[6] The geographic origin and cultivation conditions of the plants can influence the content of this compound and other saponins in the seeds.[5]

Isolation and Purification of this compound

The isolation of this compound from Celosiae Semen involves a multi-step process that includes extraction, fractionation, and chromatographic purification. The following protocol is a comprehensive, adaptable methodology based on established procedures for the isolation of triterpenoid saponins from Celosia seeds.[7]

Experimental Protocol: Isolation of this compound

3.1.1. Plant Material Preparation

-

Procurement and Authentication: Obtain dried, mature seeds of Celosia argentea or Celosia cristata. Proper botanical identification is crucial for ensuring the correct starting material.

-

Grinding: Mill the seeds into a coarse powder to increase the surface area for efficient extraction.

3.1.2. Extraction

-

Solvent Extraction: Macerate or reflux the powdered seeds with 70-80% ethanol (B145695) or methanol (B129727) at a 1:10 (w/v) ratio for 2-3 hours.

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.3. Fractionation

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol. This compound, being a saponin, will preferentially partition into the n-butanol fraction.

-

Concentration: Concentrate the n-butanol fraction to dryness to yield the crude saponin extract.

3.1.4. Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of chloroform-methanol or ethyl acetate-methanol-water. The specific gradient will need to be optimized based on TLC analysis.

-

Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing with a suitable spray reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: UV or Evaporative Light Scattering Detector (ELSD).

-

This step is crucial for obtaining high-purity this compound.

-

Experimental Workflow

Physicochemical Properties and Structural Characterization

| Property | Value |

| Molecular Formula | C47H74O19 |

| Molecular Weight | 943.08 g/mol |

| Class | Triterpenoid Saponin |

| Aglycone | Polygalagenin |

Note: For definitive structural confirmation, researchers should perform their own comprehensive spectroscopic analyses (1D and 2D NMR, HR-MS) on the isolated compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant hepatoprotective activity.[4] The mechanisms underlying this effect are believed to be multifaceted and are an active area of research.

Hepatoprotective Effects

Studies on the total saponins from Celosiae Semen, including compounds structurally related to this compound, have shown protective effects against liver injury induced by various toxins. These effects are attributed to the ability of the saponins to:

-

Reduce Liver Enzyme Levels: Decrease elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key markers of liver damage.

-

Mitigate Oxidative Stress: Scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

-

Alleviate Inflammation: Reduce the production of pro-inflammatory cytokines.

Potential Signaling Pathways

Recent research on the hepatoprotective and lipid-lowering effects of total saponins from Celosiae Semen and Celosin I has pointed towards the modulation of the Sterol Regulatory Element-Binding Protein 1 (SREBP-1) signaling pathway.[8] SREBP-1 is a key transcription factor that regulates the expression of genes involved in fatty acid and cholesterol biosynthesis.

Hypothesized Mechanism of Action:

By inhibiting the SREBP-1 pathway, this compound may reduce the synthesis of fatty acids in the liver, thereby alleviating the lipid accumulation that is a hallmark of non-alcoholic fatty liver disease (NAFLD) and other metabolic liver disorders. Further research is needed to definitively elucidate the direct interaction of this compound with components of this pathway.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is the method of choice for the quantitative analysis of this compound in Celosiae Semen extracts and purified fractions.[5]

| Analytical Method | Typical Application |

| HPLC-ELSD | Quantification of this compound in plant extracts and finished products. |

| HPLC-MS | Sensitive and specific detection and quantification, especially in complex matrices. |

The reported yield of purified triterpenoid saponins from Celosia seeds can vary, but is generally in the range of 0.01% to 0.05% of the dry seed weight.[7]

Future Perspectives

This compound holds considerable promise as a lead compound for the development of novel hepatoprotective drugs. Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Conducting comprehensive animal studies to evaluate the therapeutic potential of this compound in various models of liver disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its potency and pharmacokinetic properties.

-

Standardization of Herbal Preparations: Developing robust analytical methods for the standardization of Celosiae Semen extracts based on their this compound content.

Conclusion

This technical guide has provided a detailed overview of the current knowledge on this compound, a bioactive triterpenoid saponin from Celosiae Semen. The information presented on its source, isolation, and biological activity, particularly its hepatoprotective effects and potential modulation of the SREBP-1 signaling pathway, underscores its significance as a subject for further scientific investigation and drug development. The provided experimental protocols and workflows offer a practical foundation for researchers to embark on or advance their studies of this promising natural product.

References

- 1. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003546) [hmdb.ca]

- 3. 3-O-β-D-xylopyranosyl-(1-3)-β-D-glucuronopyranosyl-medicagenic acid 28-O-β-D-xylcopyranosyl-(1-4)-a-L-rhamnopyranosyl-(1 -2)-β-D-fucopyranosyl ester|———|MOLNOVA [molnova.cn]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Isorhamnetin 3-O-[b-D-glucopyranosyl-(1->2)-[a-L-rhamnopyranosyl-(1->6)]-b-D-glucopyranoside] | C34H42O21 | CID 14309660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

The Potent Bioactivity of Triterpenoid Saponins from Celosia argentea: A Technical Guide for Drug Discovery

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

Celosia argentea L., a member of the Amaranthaceae family, is a globally distributed plant with a rich history in traditional medicine. Its seeds, in particular, are a potent source of bioactive compounds, among which triterpenoid (B12794562) saponins (B1172615) are of significant interest to the scientific community. These complex glycosidic compounds have demonstrated a remarkable spectrum of pharmacological activities, including antitumor, anti-inflammatory, and hepatoprotective effects. This technical guide provides an in-depth overview of the biological activities of key triterpenoid saponins isolated from Celosia argentea, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms to support ongoing research and development efforts.

Antitumor and Cytotoxic Activity

Several triterpenoid saponins isolated from the seeds of Celosia argentea have been evaluated for their potential as anticancer agents. The primary compounds of interest include three novel saponins—celosin E, celosin F, and celosin G—and a known compound, cristatain.[1] In vitro screenings have revealed that these saponins, particularly cristatain, exhibit significant cytotoxic effects against a panel of human cancer cell lines.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of these saponins was quantified by determining their half-maximal inhibitory concentration (IC50) values using the MTT assay. Cristatain showed broad-spectrum antitumor activity, whereas celosins E, F, and G were found to be less potent.[2]

| Saponin (B1150181) | Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| Cristatain | SHG44 | Human Glioma | 23.71 ± 2.96 | [2] |

| HCT116 | Human Colon Cancer | 26.76 ± 4.11 | [2] | |

| CEM | Human Leukemia | 31.62 ± 2.66 | [2] | |

| MDA-MB-435 | Human Breast Cancer | 27.63 ± 2.93 | [2] | |

| HepG2 | Human Hepatocellular Carcinoma | 28.35 ± 2.32 | [2] | |

| Celosin E | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | Various | > 100 | [2] |

| Celosin F | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | Various | > 100 | [2] |

| Celosin G | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | Various | > 100 | [2] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a specific density (e.g., 3 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the test saponins (e.g., cristatain, celosin E, F, G) and incubated for a defined period, typically 48 to 72 hours.

-

MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for an additional 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the insoluble purple formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization: MTT Assay Workflow

Anti-inflammatory Activity

Inflammation is a critical factor in the pathogenesis of numerous diseases. The triterpenoid saponins celosin E, F, G, and cristatain have also been investigated for their anti-inflammatory properties by assessing their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Qualitative Data: Nitric Oxide Inhibition

All four tested saponins exhibited inhibitory activity against nitric oxide production in vitro, indicating their potential as anti-inflammatory agents.[3] Specific IC50 values are not detailed in the primary literature abstracts, but the activity confirms a biological effect.

| Saponin | Assay Model | Biological Effect | Reference |

| Celosin E | LPS-stimulated RAW 264.7 Macrophages | Inhibition of Nitric Oxide Production | [3] |

| Celosin F | LPS-stimulated RAW 264.7 Macrophages | Inhibition of Nitric Oxide Production | [3] |

| Celosin G | LPS-stimulated RAW 264.7 Macrophages | Inhibition of Nitric Oxide Production | [3] |

| Cristatain | LPS-stimulated RAW 264.7 Macrophages | Inhibition of Nitric Oxide Production | [3] |

Experimental Protocol: Nitric Oxide (Griess) Assay

This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and oxidized product of nitric oxide, in the cell culture supernatant using the Griess reagent.

Methodology:

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and cultured until they reach appropriate confluency.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test saponins for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS, typically 1 µg/mL) to the wells (excluding the negative control). The plates are then incubated for 24 hours.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected from each well.

-

Griess Reaction: An equal volume of the supernatant is mixed with the Griess reagent (a solution containing sulfanilamide (B372717) and N-1-naphthylethylenediamine dihydrochloride (B599025) in phosphoric acid) in a separate 96-well plate.

-

Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for the development of a magenta-colored azo dye. The absorbance is then measured at approximately 540 nm.

-

Quantification: The nitrite concentration is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Visualization: Nitric Oxide Assay Workflow

Hepatoprotective Activity

Drug-induced liver injury is a significant concern in pharmacology. Saponins from Celosia species, including celosins A-D, I, II, and cristatain, have demonstrated significant protective effects against chemically-induced liver damage in animal models.[4][5]

Qualitative Data: In Vivo Hepatoprotection

The hepatoprotective efficacy of these saponins was assessed by their ability to prevent the elevation of key serum liver enzymes—alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP)—in mice with liver damage induced by toxins like carbon tetrachloride (CCl₄).[4][5]

| Saponin(s) | Model | Key Findings | Reference |

| Celosin C & D | CCl₄-induced hepatotoxicity in mice | Significantly reduced the CCl₄-induced elevation of serum ALT and AST. | [4] |

| Celosin I & II | CCl₄- and DMF-induced hepatotoxicity in mice | Exhibited significant hepatoprotective effects. | [4] |

| Cristatain | CCl₄- and DMF-induced hepatotoxicity in mice | Significantly decreased serum levels of ALT, AST, and ALP. | [5] |

Experimental Protocol: CCl₄-Induced Hepatotoxicity Model

This widely used in vivo model screens for hepatoprotective agents by inducing acute liver damage with the potent hepatotoxin carbon tetrachloride.

Methodology:

-

Animal Acclimatization: Mice are acclimatized to laboratory conditions for a week before the experiment.

-

Grouping and Pre-treatment: Animals are divided into several groups: a normal control, a toxin control (CCl₄ only), a positive control (e.g., silymarin), and test groups receiving different doses of the saponins. The test and positive control groups are pre-treated orally with the respective compounds for several consecutive days (e.g., 5-7 days).

-

Toxin Administration: On the final day of pre-treatment, acute liver injury is induced in all groups (except the normal control) via intraperitoneal injection of CCl₄, typically dissolved in olive oil.

-

Sample Collection: After 24 hours, blood samples are collected via cardiac puncture to obtain serum for biochemical analysis. The animals are then euthanized, and their livers are excised.

-

Biochemical Analysis: Serum levels of ALT, AST, and ALP are measured using standard diagnostic kits.

-

Histopathology: A portion of the liver tissue is fixed in formalin, processed, and stained (e.g., with Hematoxylin and Eosin) for histopathological examination to assess the degree of necrosis, inflammation, and other cellular damage.

Visualization: In Vivo Hepatotoxicity Study Workflow

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the cytotoxic activity of many triterpenoid saponins is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating cancerous cells without inducing an inflammatory response. Saponins can trigger apoptosis through two main signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the cell death program.

-

Extrinsic Pathway: Initiated by the binding of death ligands to cell surface receptors, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8 .

-

Intrinsic Pathway: Triggered by cellular stress, this pathway involves the release of cytochrome c from the mitochondria, which forms an "apoptosome" complex to activate initiator caspase-9 .

-

Execution Phase: Activated initiator caspases (8 and 9) then cleave and activate executioner caspases, primarily caspase-3 , which in turn cleaves numerous cellular substrates, resulting in the characteristic morphological changes of apoptosis.

Visualization: Generalized Saponin-Induced Apoptosis Pathway

Conclusion

The triterpenoid saponins isolated from Celosia argentea, including celosins and cristatain, represent a promising class of natural products with potent and diverse biological activities. Cristatain, in particular, demonstrates significant cytotoxic effects against multiple cancer cell lines, warranting further investigation as a potential chemotherapeutic lead. Furthermore, the demonstrated anti-inflammatory and hepatoprotective properties of these compounds highlight their therapeutic potential for a range of other diseases. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to further explore, validate, and harness the pharmacological potential of these fascinating molecules in drug discovery and development.

References

- 1. Chrysin-induced apoptosis is mediated through caspase activation and Akt inactivation in U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A novel hepatoprotective saponin from Celosia cristata L - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Celosin H: Structure, Properties, and Postulated Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celosin H is a naturally occurring oleanane-type triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Celosia argentea.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and reported biological activities. While specific quantitative data on the bioactivity of this compound is limited in publicly available literature, this document synthesizes information on related celosin compounds to postulate its mechanism of action, particularly its hepatoprotective effects. Detailed experimental methodologies for the isolation and characterization of similar saponins (B1172615) are presented, alongside postulated signaling pathways visualized using the DOT language. This guide serves as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Structure and Properties

This compound is a complex glycosidic triterpenoid. Its structure has been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Structure: 3-O-β-D-xylopyranosyl-(1 → 3)-β-D-glucuronopyranosyl-polygalagenin 28-O-β-D-glucopyranosyl ester[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C47H72O20 | ChemNorm |

| Molecular Weight | 957.06 g/mol | ChemFaces |

| Physical Description | Powder | ChemFaces |

| Purity | ≥98% | BOC Sciences |

| Boiling Point (Predicted) | 1048.0 ± 65.0 °C | BOC Sciences |

| Density (Predicted) | 1.48 ± 0.1 g/cm³ | BOC Sciences |

| Solubility | Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

Biological Activity

This compound is primarily recognized for its potential hepatoprotective properties.[2] While direct experimental data on the extent of this activity is not widely published, studies on extracts of Celosia argentea and related celosin saponins provide strong evidence for this effect.[3][4] The therapeutic potential of this compound is inferred from the activities of its chemical class and plant origin.[5]

Hepatoprotective Effects

Extracts from Celosia argentea and its constituent saponins have demonstrated the ability to protect liver cells from toxin-induced damage in preclinical models.[3][4] The primary mechanism is believed to be the mitigation of oxidative stress.[5] It is hypothesized that this compound contributes to these hepatoprotective effects.

Postulated Mechanisms of Action

Based on studies of related triterpenoid saponins from Celosia argentea, the biological activities of this compound are likely mediated through the modulation of key cellular signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Activity: NF-κB Signaling Pathway

Saponins from Celosia argentea have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[5] This suggests a potential mechanism involving the inhibition of the NF-κB signaling pathway. This compound may prevent the degradation of IκB, which in turn blocks the translocation of the NF-κB complex to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Caption: Postulated anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Hepatoprotective/Antioxidant Activity: Nrf2 Signaling Pathway

The hepatoprotective effects of Celosia argentea extracts are strongly linked to the activation of the Nrf2 pathway, a master regulator of the antioxidant response.[5] It is hypothesized that this compound induces the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes and a reduction in oxidative damage.

Caption: Postulated hepatoprotective mechanism of this compound via Nrf2 pathway activation.

Experimental Protocols

Isolation and Purification of Celosin Saponins

This protocol outlines a general workflow for the extraction and isolation of celosins from the seeds of Celosia argentea.

Caption: Generalized workflow for the extraction and isolation of this compound.

Protocol Details:

-

Preparation of Plant Material: Mature seeds of Celosia argentea are dried and ground into a coarse powder.[6]

-

Extraction: The powdered seeds are macerated with 70% methanol at room temperature with periodic agitation. The mixture is then filtered. This process is repeated to ensure exhaustive extraction.[6]

-

Concentration: The combined filtrates are concentrated under reduced pressure using a rotary evaporator.[6]

-

Defatting: The crude extract is suspended in distilled water and partitioned against petroleum ether to remove lipids.[6]

-

Crude Saponin Extraction: The aqueous layer is then extracted with water-saturated n-butanol. The n-butanol fraction, containing the crude saponins, is concentrated.

-

Chromatographic Purification: The crude saponin fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate molecular weight and elemental composition.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon framework, assign proton and carbon signals, and determine the connectivity of the sugar moieties.[8]

In Vivo Hepatoprotective Activity Assay

The following protocol describes a general method for evaluating the hepatoprotective effects of a compound using a carbon tetrachloride (CCl₄)-induced hepatotoxicity model in mice.[4]

-

Animal Model: Male ICR or similar strain mice are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Dosing Regimen: Test compounds (e.g., this compound) and a positive control (e.g., silymarin) are administered orally for a set number of consecutive days.

-

Induction of Hepatotoxicity: On the final day of treatment, a single intraperitoneal injection of CCl₄ (typically diluted in olive oil) is administered to induce acute liver injury.

-

Sample Collection: Approximately 24 hours after CCl₄ administration, blood is collected for biochemical analysis of liver enzymes (e.g., ALT, AST, ALP). Livers are harvested for histopathological examination.[4]

-

Analysis: Serum levels of liver enzymes are measured to quantify the extent of liver damage. Histopathological analysis of liver tissue is performed to assess cellular damage.

Conclusion

This compound is a promising triterpenoid saponin with potential therapeutic applications, particularly in the area of liver protection. While further research is needed to quantify its specific bioactivities and fully elucidate its mechanisms of action, the information presented in this guide provides a solid foundation for future investigations. The detailed protocols and postulated signaling pathways offer a starting point for researchers aiming to explore the full potential of this natural compound.

References

- 1. New oleanane-type triterpenoid saponins isolated from the seeds of Celosia argentea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Unveiling the Hepatoprotective Potential of Celosin H: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the hepatoprotective effects of Celosin H, a triterpenoid (B12794562) saponin (B1150181) with promising therapeutic applications. While direct and extensive research on this compound is still emerging, this document synthesizes the available data on closely related Celosin saponins (B1172615) and extracts from Celosia argentea to provide a foundational understanding for researchers, scientists, and drug development professionals. The insights gathered from related compounds serve as a valuable proxy to elucidate the potential mechanisms, experimental validation, and therapeutic efficacy of this compound in liver protection.

Quantitative Data Summary

The hepatoprotective efficacy of Celosin saponins has been evaluated in several preclinical models of liver injury. The following tables summarize the key quantitative findings from studies on Celosin C, Celosin D, and aqueous extracts of Celosia argentea, which provide a comparative baseline for the anticipated effects of this compound.

Table 1: Effect of Celosin Saponins and C. argentea Extract on Serum Biomarkers of Liver Injury

| Compound/Extract | Model | Dose | % Reduction in ALT | % Reduction in AST | Citation(s) |

| Celosin C & D | CCl₄-induced hepatotoxicity in mice | 1.0, 2.0, 4.0 mg/kg (oral) | Significant (p<0.01) | Significant (p<0.01) | [1][2] |

| Aqueous Extract of C. argentea | Rifampicin-induced hepatotoxicity in rats | 200 & 400 mg/kg (oral) | 42.88% & 43.68% | 21.50% & 34.98% | [1] |

Table 2: Effects on Markers of Oxidative Stress

| Compound/Extract | Model | Dose | Effect on Malondialdehyde (MDA) | Effect on Antioxidant Enzymes (e.g., SOD, GSH) | Citation(s) |

| Aqueous Extract of C. argentea | Rifampicin-induced hepatotoxicity in rats | 200 & 400 mg/kg (oral) | 25.30% & 34.94% reduction (hepatic) | Increased SOD levels | [1] |

Experimental Protocols

The evaluation of the hepatoprotective effects of Celosin saponins has predominantly utilized chemically-induced liver injury models in rodents. These protocols are standard for screening and mechanistic studies of hepatoprotective agents.

Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model

This is a widely used and well-established model for screening hepatoprotective agents.[1] The protocol generally involves the following steps:

-

Animal Model: Male ICR mice are commonly used.[3]

-

Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.[3]

-

Induction of Hepatotoxicity: A single intraperitoneal (i.p.) injection of CCl₄, typically dissolved in a vehicle like olive oil, is administered to the animals.[1]

-

Treatment Regimen: The test compound (e.g., Celosin saponins) is administered orally for a specified period, often for several consecutive days, before and/or after the CCl₄ administration.[1][2][4] A positive control group receiving a known hepatoprotective agent, such as Silymarin, is usually included.[1]

-

Assessment: Approximately 24 hours after CCl₄ administration, blood samples are collected to measure the serum levels of key liver enzymes, alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[1] The livers are then excised for histopathological examination to assess the extent of necrosis, inflammation, and other cellular damage.[1][4]

Ethanol-Induced Hepatotoxicity Model

This model is employed to mimic alcoholic liver disease.

-

Animal Model: Adult male Wistar rats are often used in this model.[1]

-

Induction of Hepatotoxicity: Animals are administered 40% ethanol (B145695) daily via gastric gavage for a specified duration to induce liver damage.[1]

-

Treatment and Assessment: Similar to the CCl₄ model, the test compound is administered, and the effects are assessed by measuring serum biomarkers and conducting histopathological analysis of the liver.

Signaling Pathways and Experimental Workflows

The hepatoprotective effects of Celosin saponins are believed to be mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms and a general experimental workflow.

Caption: Proposed mechanism of hepatoprotection by this compound.

Caption: General experimental workflow for in vivo hepatoprotectivity studies.

References

A Technical Guide to the Anti-inflammatory Properties of Celosin H

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the anti-inflammatory properties of Celosin H is limited in publicly available scientific literature. This guide synthesizes information from studies on closely related triterpenoid (B12794562) saponins (B1172615) isolated from Celosia argentea and established methodologies to provide a comprehensive technical overview of its putative activities and the experimental frameworks for their evaluation.

Introduction

This compound is an oleanane-type triterpenoid saponin (B1150181) isolated from the seeds of Celosia argentea L.[1]. Triterpenoid saponins from this plant, including the related compounds Celosin E, F, and G, have been investigated for a range of pharmacological activities, notably anti-inflammatory and antitumor effects[2][3]. While this compound has been identified as a hepatoprotective agent, its specific anti-inflammatory potential is inferred from the activities of its chemical class[4][5]. Saponins are known to exert anti-inflammatory effects through various mechanisms, including the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators[6][7]. This document outlines the postulated mechanism of action, representative quantitative data, and detailed experimental protocols relevant to the investigation of this compound as an anti-inflammatory agent.

Postulated Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism for many triterpenoid saponins involves the suppression of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway[7][8]. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[9][10][11][12].

In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor protein IκBα is phosphorylated and subsequently degraded. This allows the NF-κB p50/p65 dimer to translocate from the cytoplasm to the nucleus, where it binds to DNA and initiates the transcription of target genes. It is postulated that this compound, like other related saponins, inhibits this cascade, likely by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and downregulating the expression of inflammatory mediators[7].

Data Presentation

While specific quantitative data for this compound is not available, the following table summarizes representative data for the in vitro anti-inflammatory activity of triterpenoid saponins isolated from Celosia argentea and other plant sources. These values serve as a benchmark for designing and evaluating experiments with this compound.

| Compound Class | Cell Line | Assay | Metric | Activity Range | Reference Compound | Activity |

| Triterpenoid Saponin | RAW 264.7 Macrophages | Nitric Oxide (NO) Production Inhibition | IC₅₀ | 1.2 - 42.1 µM[6] | Dexamethasone | ~10-20 µM |

| Triterpenoid Saponin | RAW 264.7 Macrophages | PGE₂ Production Inhibition | % Inhibition @ 3 µM | 48.9 - 54.3%[13] | Dexamethasone | 59.8% @ 3 µM[13] |

| Triterpenoid Saponin | RAW 264.7 Macrophages | COX-2 mRNA Expression | % Downregulation @ 3 µM | 36.6 - 42.4%[13] | Dexamethasone | 66.7% @ 3 µM[13][14] |

| Triterpenoid Saponin | AA rats | Paw Swelling Reduction | % Inhibition | Dose-dependent | Indomethacin | Significant Inhibition[15] |

Table 1: Representative In Vitro and In Vivo Anti-inflammatory Activity of Triterpenoid Saponins.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to serve as a reproducible framework for investigating the anti-inflammatory properties of this compound.

In Vitro: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages.

4.1.1 Materials and Reagents

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or test compound)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (B80452) (NaNO₂) standard

-

96-well microplates

-

Microplate reader

4.1.2 Methodology

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere for 12-24 hours[16].

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

-

LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate for 24 hours[16].

-

Nitrite Measurement (Griess Assay):

-

Collect 50-100 µL of the cell culture supernatant from each well.

-

Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader[16].

-

-

Data Analysis: Calculate the concentration of nitrite in the samples by comparison with a NaNO₂ standard curve. The percentage of NO inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Treated Group / Absorbance of LPS Control Group)] * 100

In Vivo: Carrageenan-Induced Rat Paw Edema

This is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

4.2.1 Materials and Reagents

-

Adult Wistar rats (150-200 g)

-

Lambda Carrageenan (1% suspension in sterile saline)

-

This compound (or test compound)

-

Reference drug (e.g., Indomethacin, 5-10 mg/kg)

-

Plethysmometer or digital calipers

4.2.2 Methodology

-

Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

-

Grouping: Divide the animals into groups: a control group (vehicle), a positive control group (Indomethacin), and test groups receiving different doses of this compound.

-

Compound Administration: Administer the test compounds and reference drug, typically via oral gavage or intraperitoneal injection, 30-60 minutes before inducing inflammation[15].

-

Induction of Edema: Measure the initial volume of the right hind paw of each rat (baseline). Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw[17][18].

-

Measurement of Paw Volume: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer[15][19].

-

Data Analysis: The increase in paw volume (edema) is calculated by subtracting the baseline volume from the post-injection volume. The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the in vitro nitric oxide inhibition assay, a key method for screening anti-inflammatory compounds.

References

- 1. This compound | CAS:1623405-28-6 | Manufacturer ChemFaces [chemfaces.com]

- 2. researchgate.net [researchgate.net]

- 3. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 1623405-28-6 [chemicalbook.com]

- 6. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of inducible nitric oxide synthase and cyclooxygenase II by Platycodon grandiflorum saponins via suppression of nuclear factor-kappaB activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro and in silico evaluation of anti-inflammatory triterpene saponins from Elsholtzia penduliflora W.W. Smith (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. inotiv.com [inotiv.com]

- 18. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 19. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-Tumor Potential of Saponins from Celosia argentea, with a Focus on the Elusive Celosin H

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Celosia argentea, a plant of the Amaranthaceae family, has a rich history in traditional medicine. Modern scientific inquiry has begun to validate its therapeutic potential, particularly in the field of oncology. The seeds and aerial parts of this plant are rich in a variety of bioactive compounds, including triterpenoid (B12794562) saponins (B1172615) known as Celosins. Among these, Celosin H has been identified as having significant anti-tumor activity, alongside Celosins A and B[1]. However, detailed scientific literature specifically elucidating the quantitative anti-tumor effects, mechanisms of action, and specific signaling pathways for this compound is currently scarce. This guide, therefore, aims to provide a comprehensive overview of the anti-tumor potential of saponins and other bioactive compounds isolated from Celosia argentea, drawing upon the available scientific data for related compounds to infer the potential mechanisms of this compound.

General Anti-Tumor Mechanisms of Saponins

Saponins, a diverse group of glycosides, are known to exhibit a range of pharmacological effects, including anti-cancer activities. The primary mechanisms by which saponins are thought to exert their anti-tumor effects include:

-

Induction of Apoptosis: Triggering programmed cell death is a key mechanism for eliminating cancer cells.[2]

-

Cell Cycle Arrest: Halting the cell division cycle prevents the proliferation of cancerous cells.[2]

-

Anti-Angiogenesis: Inhibiting the formation of new blood vessels that supply nutrients to tumors.[2]

-

Modulation of the Immune System: Enhancing the body's natural defenses against cancer cells.[2]

It is important to note that the specific activity of a saponin (B1150181) is highly dependent on its unique chemical structure.[2]

Quantitative Data on Bioactive Compounds from Celosia argentea

| Compound/Extract | Cancer Cell Line | Assay | Key Findings (IC50/Effective Concentration) | Reference |

| Cristatain | SHG44 (human glioma), HCT116 (human colon), CEM (human leukemia), MDA-MB-435 (human breast), HepG2 (human hepatocellular carcinoma) | Cytotoxicity Assay | IC50 values ranging from 23.71 to 31.62 µg/mL | [3] |

| Luteolin-7-O-glucoside (Compound 1) | SiHa (cervical cancer), HCT (colon cancer), MCF-7 (breast cancer) | MTT Assay | Potent cytotoxicity at 20 µg/mL | [4] |

| HT-29 (colon cancer) | Trypan Blue Viability Assay | Maximum reduction in cell viability at 50 µg/mL | [4] | |

| HT-29 (colon cancer) | Apoptosis Assay | Apoptosis observed at 47.33 ± 0.8 µg/mL | [4] | |

| MCF-7 (breast cancer) | Apoptosis Assay | Apoptosis observed at 56.28 ± 1.2 µg/mL | [4] | |

| 1-(4-hydroxy-2-methoxybenzofuran-5-yl)-3-phenylpropane-1,3-dione (Compound 2) | SiHa (cervical cancer), HCT (colon cancer), MCF-7 (breast cancer) | MTT Assay | Potent cytotoxicity at 18 µg/mL | [4] |

| HT-29 (colon cancer) | Trypan Blue Viability Assay | Maximum reduction in cell viability at 50 µg/mL | [4] | |

| HT-29 (colon cancer) | Apoptosis Assay | Apoptosis observed at 35.15 ± 0.4 µg/mL | [4] | |

| MCF-7 (breast cancer) | Apoptosis Assay | Apoptosis observed at 28.05 ± 0.3 µg/mL | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of anti-tumor compounds, based on studies of Celosia argentea extracts and their constituents.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (usually 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

2. Trypan Blue Viability Assay

-

Principle: This exclusion assay is based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

-

Protocol:

-

Culture and treat cells with the test compound as described for the MTT assay.

-

Harvest the cells by trypsinization and resuspend them in culture medium.

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of cell viability.[5]

-

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

2. Western Blotting for Apoptosis-Related Proteins

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.

-

Protocol:

-

Lyse the treated and control cells to extract total proteins.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be elucidated, a common mechanism for saponin-induced apoptosis involves the intrinsic or mitochondrial pathway. The following diagram illustrates a generalized workflow for investigating the anti-tumor activity of a novel compound and a putative saponin-induced apoptosis signaling pathway.

The available evidence strongly suggests that Celosia argentea is a promising source of novel anti-cancer compounds. While data on this compound is currently limited, the significant anti-tumor activities of other saponins and bioactive molecules from this plant, such as cristatain and various phenolic compounds, warrant further investigation into the entire class of Celosins.

Future research should focus on:

-

The isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

-

In vitro studies to determine the IC50 values of this compound against a broad panel of cancer cell lines.

-

Detailed mechanistic studies to identify the specific signaling pathways modulated by this compound, including its effects on apoptosis, cell cycle regulation, and other cancer hallmarks.

-

In vivo studies using animal models to evaluate the efficacy and safety of this compound as a potential therapeutic agent.

A thorough investigation of this compound and its related compounds could lead to the development of new and effective therapies for various types of cancer. This guide serves as a foundational resource for researchers embarking on this important endeavor, providing a summary of the current knowledge and a roadmap for future studies.

References

- 1. CN102600191B - Application of celosin compounds in preparation of anti-tumor or anti-inflammatory medicine - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Anticancer Principles of Celosia argentea (Amaranthaceae) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Targets of Celastrol in Hepatocellular Carcinoma

Disclaimer: Initial searches for "Celosin H" did not yield relevant scientific literature. This guide has been developed based on the hypothesis that the intended subject of inquiry was Celastrol (B190767) , a natural compound extensively studied for its effects on liver cancer cells.

This technical whitepaper provides a comprehensive overview of the molecular targets of Celastrol in liver cells, with a specific focus on hepatocellular carcinoma (HCC). It is intended for researchers, scientists, and professionals in drug development. This document details the signaling pathways affected by Celastrol, summarizes quantitative data from key studies, and outlines the experimental protocols used to elucidate these findings.

Molecular Targets of Celastrol in Liver Cancer Cells

Celastrol, a pentacyclic triterpene extracted from the Tripterygium wilfordii plant, has demonstrated significant anti-tumor activity in HCC through its interaction with multiple molecular targets.[1][2] These interactions disrupt key cellular processes, leading to the inhibition of cancer cell proliferation, migration, and invasion, and the induction of apoptosis and ferroptosis.[1][3][4]

The primary molecular targets of Celastrol identified in liver cancer cells include:

-

C-X-C Motif Chemokine Receptor 4 (CXCR4): Celastrol has been shown to diminish the expression of CXCR4 in a dose-dependent manner.[5][6] This receptor plays a crucial role in cell migration and metastasis, and its downregulation by Celastrol is a key mechanism of its anti-metastatic effects.[7]

-

Rho Associated Coiled-Coil Containing Protein Kinase 2 (ROCK2): Celastrol directly targets ROCK2, inhibiting its kinase activity.[8] This inhibition prevents the phosphorylation of ezrin, a protein involved in cell motility, thereby suppressing liver cancer cell migration.[8]

-

Ribonucleotide Reductase Regulatory Subunit M2 (RRM2): Celastrol can suppress the expression of RRM2, which is a crucial gene in Celastrol-induced ferroptosis in liver cancer cells.[3]

-

Voltage-Dependent Anion Channel 2 (VDAC2): Celastrol has been identified as a covalent inhibitor of VDAC2, a protein located in the outer mitochondrial membrane.[9] By binding to VDAC2, Celastrol induces mitochondria-dependent apoptosis and ferroptosis.[9]

-

Nuclear Factor Kappa B (NF-κB): Celastrol is a potent inhibitor of the NF-κB signaling pathway.[10][11] It prevents the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB and the expression of its downstream target genes involved in inflammation, cell survival, and invasion, such as MMP-9.[10][11]

-

Signal Transducer and Activator of Transcription 3 (STAT3): Celastrol can inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl and the upregulation of pro-apoptotic caspases.[1][12]

Signaling Pathways Modulated by Celastrol

Celastrol exerts its anti-cancer effects by modulating several interconnected signaling pathways within liver cancer cells.

CXCR4-Mediated Signaling

Celastrol's inhibition of CXCR4 expression leads to the downregulation of its downstream signaling pathways, including the PI3K/Akt pathway, which is critical for cell survival and proliferation.[5] Furthermore, Celastrol's anti-tumor activity has been linked to the circ_SLIT3/miR-223-3p/CXCR4 axis, where it downregulates circ_SLIT3, leading to the upregulation of miR-223-3p, which in turn targets and represses CXCR4.[4][7]

Figure 1: Celastrol's modulation of the circ_SLIT3/miR-223-3p/CXCR4 signaling axis.

ROCK2-Ezrin Signaling Pathway

By directly inhibiting ROCK2, Celastrol prevents the phosphorylation of ezrin at Thr567.[8] This dephosphorylation event is crucial for ezrin's function in linking the actin cytoskeleton to the plasma membrane, and its inhibition leads to a reduction in cancer cell migration.[8]

Figure 2: Inhibition of ROCK2-mediated ezrin phosphorylation by Celastrol.

Ferroptosis Induction via RRM2 and mTOR Signaling

Celastrol induces ferroptosis in HCC cells by suppressing RRM2.[3] The inhibition of RRM2 leads to a significant reduction in mTOR protein phosphorylation, a key regulator of cell growth and metabolism.[3] This disruption of the mTOR signaling pathway contributes to the accumulation of lipid peroxidation and ultimately, ferroptotic cell death.[3]

Figure 3: Celastrol-induced ferroptosis through RRM2 and mTOR signaling.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Celastrol on HCC cell lines from various studies.

| Cell Line | Assay | Parameter | Value | Reference |

| Huh-7 | CCK-8 | IC50 (24h) | 3 µM | [3] |

| HepG2 | MTT | IC50 (48h) | 3.37 µM | [13] |

| Hepa1-6 | MTT | IC50 (48h) | 2.55 µM | [13] |

| HepG2 | MTT | IC50 (24h) | 3.31 ± 0.64 µg/mL | [14] |

| HepG2 | MTT | IC50 (48h) | 1.04 ± 0.14 µg/mL | [14] |

Table 1: Inhibitory Concentration (IC50) of Celastrol in HCC Cell Lines.

| Cell Line | Treatment | Apoptosis Rate | Reference |

| HepG2 | 2 µg/mL Celastrol (12h) | 64.6 ± 2.79% | [14] |

| HepG2 | Celastrol + Tetrandrine | 65.6 ± 4.57% | [14] |

Table 2: Apoptosis Induction by Celastrol in HepG2 Cells.

Experimental Protocols

This section provides an overview of the methodologies employed in the cited research to investigate the effects of Celastrol on liver cancer cells.

Cell Culture

-

Cell Lines: Human hepatocellular carcinoma cell lines such as HepG2, Huh7, and Hep3B, and the mouse hepatoma cell line Hepa1-6 are commonly used.[7][13][15] Normal human or mouse liver cell lines (e.g., AML-12) can be used as controls.[15]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[15]

Cell Viability and Proliferation Assays

-

MTT Assay:

-

Seed cells in 96-well plates (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat cells with varying concentrations of Celastrol for specified time points (e.g., 24h, 48h).

-

Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.

-

Remove the medium and dissolve the formazan (B1609692) crystals with dimethyl sulfoxide (B87167) (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.[13]

-

-

CCK-8 Assay:

-

Follow a similar procedure as the MTT assay for cell seeding and treatment.

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm.[3]

-

Apoptosis Assay

-

Annexin V/PI Staining:

-

Treat cells with Celastrol for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

-

Western Blot Analysis

-

Lyse Celastrol-treated and control cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., CXCR4, p-Akt, RRM2, VDAC2, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Tumor Xenograft Model

-

Subcutaneously inject HCC cells (e.g., 5 x 10^6 Huh-7 cells) into the flank of immunodeficient mice (e.g., nude mice).[3]

-

Once tumors are palpable, randomly assign mice to treatment (Celastrol) and control (vehicle) groups.

-

Administer Celastrol (e.g., 1 mg/kg, intraperitoneally) at regular intervals.[3]

-

Monitor tumor volume and body weight throughout the study.

-

At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).[3][13]

High-Performance Liquid Chromatography (HPLC) for Celastrol Detection

-

Column: Agilent C18 column (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Methanol and 4% phosphoric acid (87:13, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 425 nm.

-

Column Temperature: 30 °C.[15]

Conclusion

Celastrol presents a multi-targeted approach to inhibiting hepatocellular carcinoma by disrupting several critical signaling pathways involved in cell proliferation, survival, migration, and invasion. Its ability to induce both apoptosis and ferroptosis highlights its potential as a potent anti-cancer agent. The experimental protocols outlined in this guide provide a framework for further investigation into the mechanisms of action of Celastrol and the development of novel therapeutic strategies for liver cancer. Further research is warranted to fully elucidate its complex molecular interactions and to translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. Celastrol induces ferroptosis by suppressing RRM2 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Tumor Effect of Celastrol on Hepatocellular Carcinoma by the circ_SLIT3/miR-223-3p/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Anticancer Effect of Celastrol on Hepatocellular Carcinoma by Suppressing CXCR4-related Signal and Impeding Tumor Growth in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Celastrol inhibits ezrin-mediated migration of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanistic engineering of celastrol liposomes induces ferroptosis and apoptosis by directly targeting VDAC2 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Trends in anti-tumor mechanisms and molecular targets of celastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Celastrol: An Update on Its Hepatoprotective Properties and the Linked Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Celastrol Enhances the Anti-Liver Cancer Activity of Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sequentially Released Liposomes Enhance Anti-Liver Cancer Efficacy of Tetrandrine and Celastrol-Loaded Coix Seed Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Celosin H signaling pathway modulation

An in-depth search for "Celosin H" and its associated signaling pathways has yielded no specific results in the public domain. This suggests that "this compound" may be a novel, proprietary, or internal designation for a compound not yet widely documented in scientific literature. The name may also be a misspelling of another molecule.

Due to the lack of available data on a "this compound signaling pathway," it is not possible to provide the requested in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the specified visualizations.

For researchers, scientists, and drug development professionals interested in signaling pathway modulation, it is recommended to consult literature on well-characterized compounds with similar intended applications. Key databases and resources for such information include:

-

PubMed: A comprehensive database of biomedical literature from MEDLINE, life science journals, and online books.

-

Scopus: A large abstract and citation database of peer-reviewed literature.

-

Web of Science: A multidisciplinary research platform and citation index.

-

DrugBank: A comprehensive, freely accessible, online database containing information on drugs and drug targets.

-

PubChem: A database of chemical molecules and their activities against biological assays.

When investigating a novel compound, a typical workflow would involve a series of in vitro and in vivo experiments to elucidate its mechanism of action and signaling cascade. This process generally includes:

-

Target Identification and Validation: Determining the molecular target(s) of the compound.

-

Pathway Analysis: Mapping the upstream and downstream signaling events affected by the compound-target interaction.

-

Dose-Response Studies: Quantifying the compound's potency and efficacy.

-

Phenotypic Assays: Observing the cellular or physiological effects of pathway modulation.

If "this compound" is an internal designation, consulting internal documentation and data repositories would be the necessary next step. If it is a potential misspelling, clarifying the correct compound name is essential before proceeding with a literature search.

A Technical Guide to Natural Compounds in Liver Protection Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Hepatoprotective Agents

Liver diseases, encompassing conditions like hepatitis, cirrhosis, and hepatocellular carcinoma, represent a significant global health burden with high morbidity and mortality rates.[1] The pathogenesis of most liver injuries involves common mechanisms, including excessive oxidative stress, inflammation, and apoptosis.[1][2] While advances in modern medicine have been substantial, there remains a lack of universally effective drugs that can stimulate hepatic function, offer complete protection, or promote regeneration without significant side effects.[3] This has spurred considerable interest in natural compounds, or phytochemicals, which have been used in traditional medicine for centuries to treat liver ailments.[4][5][6]

This guide provides a technical overview of the research into natural compounds for liver protection. It details the mechanisms of action of key phytochemicals, presents quantitative data from preclinical and clinical studies, outlines common experimental models and protocols, and visualizes the core signaling pathways involved.

Prominent Natural Compounds and Their Mechanisms of Action

A variety of natural compounds have demonstrated significant hepatoprotective effects, primarily attributed to their antioxidant, anti-inflammatory, anti-apoptotic, and antifibrotic properties.[2][7] These effects are achieved by modulating key cellular signaling pathways.

-

Silymarin (B1681676): A flavonoid complex from milk thistle, silymarin is one of the most well-studied hepatoprotective agents. Its mechanisms include inhibiting toxin entry into hepatocytes, scavenging free radicals, increasing intracellular glutathione (B108866) levels, and stimulating ribosomal protein synthesis for liver regeneration.[3][8]

-

Curcumin (B1669340): The active polyphenol in turmeric, curcumin exerts potent antioxidant and anti-inflammatory effects.[9][10] It is known to inhibit the activation of the pro-inflammatory transcription factor NF-κB and activate the Nrf2 antioxidant response pathway.[4][11]

-

Resveratrol (B1683913): A polyphenol found in grapes and berries, resveratrol has demonstrated protective effects against various chemical and diet-induced liver injuries.[12][13] Its actions are linked to its ability to reduce oxidative stress, decrease inflammatory cytokine levels, and modulate lipid metabolism.[12][13][14]

-

Epigallocatechin-3-gallate (EGCG): The major catechin (B1668976) in green tea, EGCG has shown promise in reducing fatty liver changes and mitigating liver injury through its antioxidant and anti-inflammatory properties.[15]

Data Presentation: Efficacy of Natural Compounds

Quantitative data from in vivo and clinical studies are crucial for evaluating the therapeutic potential of natural compounds. The following tables summarize key findings for some of the most researched phytochemicals.

Table 1: Summary of Hepatoprotective Effects of Selected Natural Compounds in In Vivo Models

| Compound | Model | Dosing | Key Quantitative Findings | Reference(s) |

|---|---|---|---|---|

| Resveratrol | Bisphenol A (BPA)-induced hepatotoxicity in rats | 100 mg/kg/day for 8 weeks | Increased total liver volume by 11% compared to the BPA group.[14] Decreased the number of Kupffer cells by 42% compared to the BPA group.[14] | [14] |

| Resveratrol | Ethanol-induced oxidative stress in mice | 28-day treatment | Increased hepatic Superoxide (B77818) Dismutase (SOD) activity by 79.5% compared to control.[13] | [13] |

| Curcumin | Thioacetamide-induced liver cirrhosis in rats | 250 mg/kg & 500 mg/kg/day for 8 weeks | Showed significant dose-dependent hepatoprotective effects, evidenced by improved liver histology.[9] | [9] |

| Curcumin | Methotrexate-induced hepatotoxicity in mice | 10 mg/kg & 20 mg/kg | Significantly decreased liver tissue Malondialdehyde (MDA) from 4.85 to 2.13 nmol/ml (at 10 mg/kg).[16] Increased tissue SOD from 65.77 to 84.64 i.u./ml (at 10 mg/kg).[16] | [16] |

| Proanthocyanidins | Dimethylnitrosamine (DMN)-induced liver lesions in rats | N/A | Reduced the accumulation of DMN-induced collagen, indicating antifibrogenic potential.[3] |[3] |

Table 2: Effects of Natural Compounds on Liver Enzymes in Human Clinical Trials

| Compound/Product | Condition | Key Quantitative Findings | Reference(s) |

|---|---|---|---|

| Cinnamon | Non-alcoholic fatty liver disease (NAFLD) | Intervention group showed a 37.25% decrease in ALT and a 36.73% decrease in AST, compared to ~2% in the placebo group.[15] | [15] |

| Green Tea Extract | NAFLD | Revealed a 67.5% reduction in fatty liver changes on ultrasound, compared to 25% in the placebo group.[15] | [15] |

| Silymarin | NAFLD | Meta-analysis showed a significant effect on reducing AST levels (Standardized Mean Difference = -2.68).[17] | [17] |

| Curcumin | NAFLD | Meta-analysis showed the highest effect on reducing Alkaline Phosphatase (ALP) levels (Standardized Mean Difference = -1.88).[17] | [17] |

| Curcumin | NAFLD | Significantly reduced Controlled Attenuation Parameter (CAP) value by -17.5 dB/m and weight by -2.6 kg compared to placebo.[18] |[18] |

Core Signaling Pathways in Hepatoprotection

Natural compounds exert their protective effects by modulating complex intracellular signaling networks. Understanding these pathways is critical for targeted drug development.

The Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[4] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating a suite of cytoprotective genes, including those for antioxidant enzymes. Many phytochemicals, such as curcumin and sulforaphane, are potent activators of this pathway.[4][19]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Review of natural products with hepatoprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence-based herbal treatments in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A comprehensive overview of hepatoprotective natural compounds: mechanism of action and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.lucp.net [books.lucp.net]

- 10. Mechanistic insights of hepatoprotective effects of curcumin: Therapeutic updates and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Hepatoprotective effect of resveratrol against ethanol-induced oxidative stress through induction of superoxide dismutase in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Quantitative Study on the Protective Effects of Resveratrol against Bisphenol A-induced Hepatotoxicity in Rats: A Stereological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. Effect of Medicinal Plants and Natural Products on Liver Enzymes in Non-alcoholic Fatty Liver Patients in Iran: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Curcumin and Its Derivatives in Hepatology: Therapeutic Potential and Advances in Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Flavonoids in natural products for the therapy of liver diseases: progress and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Celosin H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct preclinical and clinical data for Celosin H is not extensively available in published literature. The following pharmacological profile is constructed based on the known biological activities of the broader class of triterpenoid (B12794562) saponins (B1172615) isolated from Celosia argentea and closely related analogs. The mechanisms and protocols described are based on established methodologies for this compound class and should be considered as a foundational guide for the preclinical evaluation of this compound.

Introduction